molecular formula C8HF3O3 B6615868 4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione CAS No. 1982348-21-9

4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione

Cat. No.: B6615868
CAS No.: 1982348-21-9
M. Wt: 202.09 g/mol
InChI Key: MCXWABSMXKULCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione is a fluorinated benzofuran derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione typically involves the introduction of fluorine atoms into the benzofuran core. One common method is the cyclization of a suitable precursor under fluorinating conditions. For example, starting from a benzofuran derivative, selective fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, often utilizing continuous flow reactors to ensure efficient and controlled fluorination. The use of fluorinating agents like elemental fluorine or fluorine gas mixtures can be optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzofuran carboxylic acids, while reduction can produce fluorinated benzofuran alcohols .

Scientific Research Applications

4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione is unique due to the specific positioning of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group at positions 4, 5, and 6 can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science .

Biological Activity

4,5,6-Trifluoro-1,3-dihydro-2-benzofuran-1,3-dione is a fluorinated compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

PropertyValue
Common NameThis compound
CAS Number1982348-21-9
Molecular FormulaC₈H₃F₃O₃
Molecular Weight202.09 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects. Notably, its antiproliferative and antimicrobial properties have garnered attention in recent studies.

Antiproliferative Activity

Research indicates that fluorinated compounds often exhibit enhanced biological activity due to their ability to interact with biological targets more effectively than their non-fluorinated counterparts. A study focused on the synthesis of fluorinated compounds similar to this compound reported significant antiproliferative effects against various cancer cell lines including breast and colon cancer cells .

Key Findings:

  • The compound demonstrated IC50 values in the low micromolar range against tested cancer cell lines.
  • Mechanistic studies suggested that the antiproliferative activity may be mediated through apoptosis induction rather than direct inhibition of key metabolic enzymes.

Antimicrobial Properties

Another aspect of biological activity explored is the compound's antimicrobial properties. In vitro assays have shown that it exhibits moderate inhibitory effects against several bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

Case Study:
A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values were determined to be approximately 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
  • The compound was found to disrupt bacterial cell membrane integrity as evidenced by increased permeability assays.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that its fluorine substituents may enhance lipophilicity and facilitate better interaction with cellular membranes and proteins involved in signaling pathways related to cell proliferation and survival.

Properties

IUPAC Name

4,5,6-trifluoro-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF3O3/c9-3-1-2-4(6(11)5(3)10)8(13)14-7(2)12/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXWABSMXKULCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.